(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Overview
Description
(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, 4-methoxybenzaldehyde, and benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 3-acetylphenylamine and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Addition of Benzaldehyde: The intermediate Schiff base is then reacted with benzaldehyde under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigating its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-acetylphenyl)-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide: Similar structure with a hydroxyl group instead of a methoxy group.
(E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)-2-phenylprop-2-enamide: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance its solubility in organic solvents and affect its interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-17(26)20-9-6-10-21(16-20)25-24(27)23(19-7-4-3-5-8-19)15-18-11-13-22(28-2)14-12-18/h3-16H,1-2H3,(H,25,27)/b23-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOGVCTLZFWHR-HZHRSRAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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